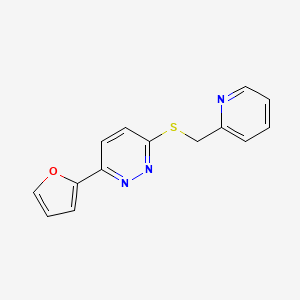

3-(Furan-2-yl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

FPP-3 is a novel synthetic compound characterized to have anti-inflammatory activity. It inhibits the production of nitric oxide and tumor necrosis factor-α .

Chemical Reactions Analysis

The phase 1 metabolism of FPP-3 was investigated in rat liver microsomes and cytosols . When FPP-3 was incubated with rat liver subcellular fractions in the presence of β-NADPH, two major peaks were detected by reduction on the propenone: M1 (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and M2 (1-furan-2-yl-3-pyridin-2-yl-propan-1-ol) .Scientific Research Applications

Synthesis and Biological Activity

The compound of interest serves as a building block in synthesizing various heterocyclic compounds. For instance, the synthesis of compounds within the pyrimidine and pyridazine series from arylmethylidene derivatives of furan-2(3H)-ones demonstrates the compound's role in constructing molecules containing pyridine and pyridazine fragments. These syntheses lead to biologically active compounds demonstrating plant-growth regulatory activity, showcasing the direct application of these methodologies in developing agricultural chemicals (Aniskova, Grinev, & Yegorova, 2017).

Heterocyclic Compounds in Material Science

3,6-Bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine (BTT), an energy-rich compound, exemplifies the versatility of furan derivatives in synthesizing linear oligoheterocycles with pyridazine, thiophene, and furan units. These compounds find applications in material science, especially in the development of energetic materials and novel polymers (Sauer et al., 2001).

Antioxidant Properties of Heterocyclic Compounds

Research into heterocyclic compounds derived from furan and pyridazine has also highlighted their antioxidative properties. These findings are crucial for the development of food preservatives and pharmaceuticals, where the antioxidative activity of compounds can play a vital role in enhancing the shelf life of food products and in designing drugs with potential health benefits (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

Development of Aromatic Sulfides

The synthesis of aromatic sulfides through palladium-catalyzed cross-coupling reactions using compounds related to the one shows the potential for creating a wide range of aromatic thioethers. This methodology is notable for its application in pharmaceutical chemistry, where the introduction of sulfur atoms into organic molecules can significantly affect their pharmacological properties (Qiao, Wei, & Jiang, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(furan-2-yl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-2-8-15-11(4-1)10-19-14-7-6-12(16-17-14)13-5-3-9-18-13/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPDSBQILJPHEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2412976.png)

![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412977.png)

![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)

![Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2412986.png)